molecular formula C10H4Cl4 B127352 2,3,6,7-Tetrachloronaphthalene CAS No. 34588-40-4

2,3,6,7-Tetrachloronaphthalene

Cat. No.: B127352
CAS No.: 34588-40-4
M. Wt: 265.9 g/mol
InChI Key: XTTLUUBHRXWFSZ-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrachloronaphthalene is a polychlorinated naphthalene, a class of compounds derived from naphthalene through the substitution of hydrogen atoms with chlorine atoms. This compound is characterized by the presence of four chlorine atoms at the 2, 3, 6, and 7 positions on the naphthalene ring. It has the molecular formula C10H4Cl4 and a molecular weight of 265.95 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6,7-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), at elevated temperatures. The reaction proceeds through a series of electrophilic aromatic substitution steps, resulting in the formation of the tetrachlorinated product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure the selective chlorination of naphthalene at the desired positions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,6,7-Tetrachloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,6,7-Tetrachloronaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrachloronaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate certain receptors, such as the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This interaction can lead to the induction of enzymes responsible for the detoxification and elimination of the compound from the body .

Comparison with Similar Compounds

  • 1,2,3,4-Tetrachloronaphthalene
  • 1,2,3,5-Tetrachloronaphthalene
  • 1,2,3,6-Tetrachloronaphthalene
  • 1,2,3,7-Tetrachloronaphthalene

Comparison: 2,3,6,7-Tetrachloronaphthalene is unique due to the specific positions of the chlorine atoms on the naphthalene ring. This unique arrangement influences its chemical reactivity, physical properties, and biological effects. For example, 1,2,3,4-Tetrachloronaphthalene is more polar than this compound, leading to differences in solubility and reactivity .

Properties

IUPAC Name

2,3,6,7-tetrachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-7-1-5-2-9(13)10(14)4-6(5)3-8(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTLUUBHRXWFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188145
Record name 2,3,6,7-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34588-40-4
Record name 2,3,6,7-Tetrachloronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34588-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 2,3,6,7-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034588404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6,7-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the magnetic properties of coordination polymers incorporating 2,3,6,7-tetrachloronaphthalene-1,4,5,8-tetrathiolato ligands?

A1: Research has shown that nickel and cobalt coordination polymers containing this compound-1,4,5,8-tetrathiolato ligands exhibit interesting magnetic behavior. Specifically, a nickel coordination polymer (complex 7 in the study) displayed ferromagnetic properties below 20 K. [] This ferromagnetism was confirmed through temperature-dependent magnetic susceptibility measurements, magnetization behavior analysis, and heat capacity studies. Furthermore, the complex exhibited a coercive field of 1200 Oe at 4.4 K, as evidenced by its hysteresis loop. [] Similar magnetic characteristics were also observed in analogous cobalt complexes. [] This highlights the potential of these types of compounds in the field of molecular magnetism.

Q2: How is this compound synthesized?

A2: this compound can be synthesized through a cycloaddition reaction involving 4,5-dichloro-o-quinodimethane. [] This approach provides a viable route to obtain 2,3,6,7-tetrasubstituted naphthalene derivatives. []

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